molecular formula C14H9Cl2FO3 B1293104 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid CAS No. 1096939-12-6

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid

Cat. No.: B1293104
CAS No.: 1096939-12-6
M. Wt: 315.1 g/mol
InChI Key: SYBUVBBYDBBSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction Reactions: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
  • 5-Chloro-2,4-difluorobenzoic acid
  • 2-Chloro-4,5-difluorobenzoic acid

Uniqueness

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms in the benzyl and benzoic acid moieties enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

5-chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO3/c15-9-2-4-13(11(5-9)14(18)19)20-7-8-1-3-10(17)6-12(8)16/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBUVBBYDBBSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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